molecular formula C8H14Cl2N2O B6276786 [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride CAS No. 2680615-81-8

[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride

Cat. No. B6276786
CAS RN: 2680615-81-8
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyridin-4-ylmethyl(methyl)amine dihydrochloride (2-MPMAD) is a synthetic compound of the pyridine family that has been studied for its potential use in scientific research and laboratory experiments. It is a novel compound that has been recently developed and is currently being evaluated for its potential applications in various fields.

Mechanism of Action

[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride acts as an inhibitor of various enzymes, such as tyrosine kinase. It binds to the enzyme and prevents it from performing its normal function. In addition, it has been found to inhibit the activity of certain G-protein coupled receptors, such as the insulin receptor. Furthermore, it has been found to inhibit the activity of certain ion channels, such as the potassium channel.
Biochemical and Physiological Effects
[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and G-protein coupled receptors, which can lead to a variety of physiological effects. For example, it has been found to inhibit the activity of the insulin receptor, which can lead to a decrease in blood sugar levels. In addition, it has been found to inhibit the activity of certain ion channels, which can lead to a variety of physiological effects, such as an increase in heart rate and a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride has a number of advantages and limitations for lab experiments. One of the major advantages of using [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride is its low cost and easy availability. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, one of the major limitations of using [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride in scientific research and laboratory experiments. One potential direction is the development of new methods for synthesizing [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride, which could make it easier to use in a variety of experiments. In addition, further research could be conducted to explore the potential therapeutic applications of [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride, such as its potential use as an anti-cancer drug or as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential effects of [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride on various cellular pathways, such as the MAPK pathway. Finally, further research could be conducted to explore the potential effects of [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride on various enzymes, such as tyrosine kinase.

Synthesis Methods

[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride is synthesized via a three-step process. The first step involves the reaction of 4-methoxypyridine with methyl iodide and sodium hydride in dimethylformamide (DMF) to form the desired product. The second step involves the reaction of the product with methylmagnesium bromide in THF to form the desired product. The third step involves the reaction of the product with hydrochloric acid to form the desired product. The entire process takes place at room temperature and can be completed in a few hours.

Scientific Research Applications

[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride has been studied for its potential use in scientific research. It has been found to be a useful tool for studying the structure and function of various proteins and has been used to study the structure of the human insulin receptor. In addition, [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride has been used to study the structure and function of various enzymes, such as the enzyme tyrosine kinase, which is involved in signal transduction pathways. Furthermore, it has been used to study the structure and function of various cellular pathways, such as the MAPK pathway.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride involves the reaction of 2-methoxypyridine with formaldehyde and methylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methoxypyridine", "Formaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methoxypyridine is reacted with formaldehyde and methylamine in the presence of a catalyst to form the intermediate [(2-methoxypyridin-4-yl)methyl](methyl)amine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the final compound." ] }

CAS RN

2680615-81-8

Product Name

[(2-methoxypyridin-4-yl)methyl](methyl)amine dihydrochloride

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.